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Compound of Interest

Compound Name: EGO01377 dihydrochloride

Cat. No.: B8117631

An In-Depth Technical Guide to EG01377 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical and biological
properties of EG01377 dihydrochloride, a potent and selective inhibitor of neuropilin-1
(NRP1). This document is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential of targeting NRP1.

Chemical Structure and Properties

EGO01377 dihydrochloride is a small molecule antagonist of NRP1. Its chemical identity and
key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for EG01377 Dihydrochloride
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Identifier

Value

IUPAC Name

(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-
dihydro-1-benzofuran-7-
ylJsulfonylamino]thiophene-2-carbonylJamino]-5-
(diaminomethylideneamino)pentanoic
acid;dihydrochloride[1]

CAS Number

2749438-61-5[1][2][3][4]

Molecular Formula

C26H32CI2N606S2[1][2][3][4]

SMILES

C1COC2=C1C=C(C=C2S(=0)
(=0)NC3=C(SC=C3)C(=O)N--INVALID-LINK--
C(=0)0)C4=CC=C(C=C4)CN.CI.CI[1]

InChl

INChI=1S/C26H30N606S2.2CIH/c27-14-15-3-5-
16(6-4-15)18-12-17-7-10-38-22(17)21(13-
18)40(36,37)32-19-8-11-39-23(19)24(33)31-
20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-
13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)
(H,34,35)(H4,28,29,30);2*1H/t20-;;/mO0. /s1[1]

InChlKey

ZYFLTIBQQSYBQT-FJSYBICCSA-N[1]

Table 2: Physicochemical Properties of EG01377 Dihydrochloride

Property Value

Molecular Weight 659.60 g/mol [1][2][3][4]
Appearance White to off-white solid[2]
Purity >98%[4]

Hydrogen Bond Donor Count 8[1]

Hydrogen Bond Acceptor Count 10[1]

Rotatable Bond Count 12[1]
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Biological Activity

EGO01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways

crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates

antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]

Table 3: In Vitro Biological Activity of EG01377

Parameter Value Target/System
Binding Affinity (Kd) 1.32 uyM NRP1-b1[2][4][5]
IC50 (NRP1 Inhibition) 609 nM NRP1-al and NRP1-b1[2][4][5]

IC50 (VEGF-R2/KDR

i 30 uM
Phosphorylation)

VEGF-A stimulated
HUVECs[2][3]

Table 4: In Vivo Pharmacokinetic Profile of EG01377

Parameter Value

Animal Model

Half-life (T1/2) 4.29 hours

6-8 week-old BALB/c female
mice (2 mg/kg, i.v.)[2][3]

Signaling Pathways

EG01377 exerts its biological effects by modulating key signaling pathways. As a direct
inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A),
which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This

disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown

to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-3

in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.
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EG01377 Mechanism of Action
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EGO01377 Inhibition of the VEGF/NRP1 Signaling Pathway.
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EGO01377 Attenuation of the EGFR/AKT/mTOR Pathway.
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EGO01377 Blocks TGF- Production in Regulatory T-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of EG01377 dihydrochloride, based on published literature.

Western Blot Analysis of VEGF-R2/KDR Phosphorylation

This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-
stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells
(HUVECS).

e Cell Culture and Treatment:
o Culture HUVECSs to confluence in standard growth medium.
o Serum-starve the cells for 16 hours with a medium containing 0.5% serum.

o Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 uM) or vehicle
control (0.1% DMSO).[8]

o Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group
should be included.

o Lysate Preparation and Protein Quantification:
o Wash cells with ice-cold PBS.
o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Clarify lysates by centrifugation and collect the supernatant.
o Determine protein concentration using a BCA protein assay.

o SDS-PAGE and Western Blotting:
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o Separate equal amounts of protein on an SDS-polyacrylamide gel.
o Transfer proteins to a PVDF membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total
VEGF-R2 overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

o Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a
chemiluminescence imaging system.

In Vivo Pharmacokinetic Study

This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in
mice.

e Animal Model and Dosing:

o Use 6-8 week-old female BALB/c mice.[3]

o Administer EG01377 at a dose of 2 mg/kg via intravenous (i.v.) injection.[3]
e Blood Sampling:

o Collect blood samples (e.qg., via submandibular or saphenous vein) at multiple time points
post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

o Collect blood into tubes containing an anticoagulant (e.g., EDTA).
o Process blood to plasma by centrifugation.
e Sample Analysis:

o Extract EG01377 from plasma samples using protein precipitation or liquid-liquid
extraction.
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o Quantify the concentration of EG01377 in the plasma samples using a validated LC-
MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

o Data Analysis:

o Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration
(Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using
non-compartmental analysis software.

NRP1 Binding Assay

This protocol describes a solid-phase binding assay to determine the binding affinity of
EG01377 to NRP1.

e Plate Preparation:

o Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein
(e.g., 200 ng per well) overnight at 4°C.

o Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

o Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room
temperature to minimize non-specific binding.

e Binding Reaction:

[e]

Prepare serial dilutions of EG01377 in binding buffer.

o

In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand
that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room

temperature.

[e]

Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.

o

Incubate for 1-2 hours at room temperature to allow for binding.

o Detection and Analysis:
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o Wash the plate to remove unbound components.

o Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

o Wash the plate again.

o Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

o Stop the reaction with a stop solution (e.g., 1M H2S04).

o Read the absorbance at the appropriate wavelength (e.g., 450 nm).

o Plot the absorbance against the log of the inhibitor concentration and fit the data to a
suitable model to determine the IC50 or Kd value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8117631#chemical-structure-of-eg01377-
dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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